REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5]([N+:8]([O-])=O)=[N:6][CH:7]=1>C(O)C.[Pd]>[NH2:8][C:5]1[C:4]([OH:11])=[CH:3][C:2]([F:1])=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
5.6 g
|
Type
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reactant
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Smiles
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FC=1C=C(C(=NC1)[N+](=O)[O-])O
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
for 16 h
|
Duration
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16 h
|
Type
|
FILTRATION
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Details
|
The mixture was filtered off through kieselguhr
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated (product batch 1)
|
Type
|
WASH
|
Details
|
The residue was rinsed with methanol until the colour of the filtrate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
giving a second product batch
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |